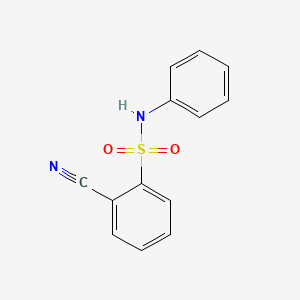

2-cyano-N-phenylbenzene-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Modern Chemistry

The sulfonamide group (-SO₂NHR) is a highly privileged structural motif in contemporary chemistry and drug discovery. researchgate.net Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become a mainstay of medicinal chemistry. nih.govajchem-b.com Their initial success as the first broadly effective antimicrobials spurred extensive research, revealing a vast spectrum of biological activities. ajchem-b.comajchem-b.com

Today, the sulfonamide scaffold is recognized for its remarkable versatility, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, diuretic, antimalarial, and antidiabetic properties. researchgate.netnih.govajchem-b.comresearchgate.net This wide range of activities stems from the ability of the sulfonamide group to act as a pharmacophore, a molecular feature that is essential for a drug's biological activity. researchgate.net It can, for instance, mimic a carboxylate group and effectively bind to the active sites of various metalloenzymes, such as carbonic anhydrase. ajchem-b.comnih.gov Beyond their therapeutic applications, sulfonamides are crucial building blocks in synthetic organic chemistry, valued for their stability and the diverse chemical transformations they can undergo. ajchem-b.comajchem-b.com Recent advancements continue to focus on developing novel synthetic methods to enhance the efficiency and safety of producing these vital compounds. ajchem-b.com

Role of Cyano Functionality in Organic and Medicinal Chemistry

The cyano group (-C≡N), or nitrile, is one of the most versatile and valuable functional groups in organic chemistry. researchgate.netresearchgate.net Its strong electron-withdrawing nature and linear geometry significantly influence the electronic properties and reactivity of a molecule. nih.gov The cyano group is a key component in a wide array of pharmaceuticals and is often introduced to optimize a compound's metabolic stability and binding affinity. nih.gov

In medicinal chemistry, the nitrile group can serve as a bioisostere for other functional groups, such as ketones, and can participate in critical hydrogen bonding interactions with biological targets like proteins and enzymes. nih.gov Its small size allows it to fit into sterically constrained active sites. nih.gov Furthermore, the cyano group is a valuable synthetic intermediate, readily convertible into a variety of other functionalities, including amines, carboxylic acids, amides, and tetrazoles, which are themselves important in drug design. researchgate.netacs.org The introduction of a cyano group into a molecule can lead to selective biological activity, as demonstrated in the development of antiviral agents where its inclusion transformed an inactive compound into a potent inhibitor. rsc.org

Contextualization of 2-Cyano-N-phenylbenzene-1-sulfonamide within Established Chemical Classes

2-Cyano-N-phenylbenzene-1-sulfonamide belongs to the class of organic compounds known as arylsulfonamides. This classification arises from the central sulfonamide group (-SO₂NH-) where the sulfur atom is directly attached to a benzene (B151609) ring (an aryl group) and the nitrogen atom is attached to a phenyl group. The compound is further distinguished by the presence of a cyano group (-CN) at the 2-position of the benzene ring.

The unique structure of 2-cyano-N-phenylbenzene-1-sulfonamide, featuring both the versatile sulfonamide scaffold and the reactive cyano group, makes it a subject of interest for synthetic and medicinal chemistry. It is utilized as a building block in the synthesis of more complex molecules, with its reactivity enhanced by the presence of both functional groups. The cyano group can act as an electrophile, while the sulfonamide moiety can engage in hydrogen bonding and other non-covalent interactions, which are key to its potential biological activity.

| Property | Value |

| IUPAC Name | 2-cyano-N-phenylbenzenesulfonamide |

| Molecular Formula | C₁₃H₁₀N₂O₂S |

| Molecular Weight | 258.3 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N |

| CAS Number | 69360-16-3 |

Table 1: Physicochemical Properties of 2-Cyano-N-phenylbenzene-1-sulfonamide. scbt.com

Overview of Current Research Trajectories in Arylsulfonamide Chemistry

Research into arylsulfonamides remains a vibrant and rapidly evolving field. A significant focus of current research is the development of novel and more efficient synthetic methodologies. researchgate.net Traditional methods for creating the crucial S-N bond often require harsh conditions, and modern approaches aim for milder, more sustainable, and atom-economical routes. This includes the use of new catalytic systems, such as copper-catalyzed reactions, and the exploration of readily available starting materials like nitroarenes. tandfonline.comresearchgate.net

Another major research trajectory involves the exploration of new biological targets for arylsulfonamide derivatives. While their role as antibacterial agents and carbonic anhydrase inhibitors is well-established, recent studies have identified arylsulfonamides as potent inhibitors of other targets, such as the H5N1 influenza virus. nih.govmdpi.com Structure-activity relationship (SAR) studies are being systematically conducted to optimize the inhibitory activity and selectivity of these compounds. nih.gov Furthermore, the antioxidant properties of arylsulfonamides are being investigated, with some derivatives showing potential as additives to improve the stability of biofuels. rsc.org The design and synthesis of novel arylsulfonamide-inspired molecules continue to yield compounds with significant cytotoxic activity against various cancer cell lines. nih.gov

Research Gaps and Future Perspectives for Cyano-Substituted Benzene Sulfonamides

While the broader class of arylsulfonamides is extensively studied, the specific subclass of cyano-substituted benzene sulfonamides, including 2-cyano-N-phenylbenzene-1-sulfonamide, represents a comparatively underexplored area of chemical space. This presents both a challenge and a significant opportunity for future research.

A primary research gap is the limited number of studies focused on the systematic synthesis and biological evaluation of this specific family of compounds. The synthesis of 2-cyano-N-phenylbenzene-1-sulfonamide typically involves the reaction of a benzenesulfonyl chloride with an aniline (B41778), followed by the introduction of the cyano group. Developing more direct and efficient synthetic routes would be a valuable contribution.

Future research should focus on a comprehensive exploration of the biological activities of cyano-substituted benzene sulfonamides. Given that both the sulfonamide and cyano moieties are known to interact with various biological targets, compounds combining these features could exhibit novel or enhanced pharmacological profiles. For example, their potential as inhibitors of various human and bacterial carbonic anhydrase isoforms is a promising avenue, as suggested by studies on related sulfonamides. nih.govnih.gov

Furthermore, detailed structure-activity relationship (SAR) studies are needed to understand how the position and electronic nature of the cyano group on the benzene ring influence biological activity. This knowledge would be crucial for the rational design of new, potent, and selective therapeutic agents. The unique electronic and steric properties conferred by the ortho-cyano group in 2-cyano-N-phenylbenzene-1-sulfonamide could lead to unique binding modes and selectivities that differ from other substituted sulfonamides. Investigating its potential as a precursor for novel heterocyclic systems through reactions involving the cyano group could also open up new areas of synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-6-4-5-9-13(11)18(16,17)15-12-7-2-1-3-8-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNKZUQUGOTVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429250 | |

| Record name | 2-cyano-N-phenylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69360-16-3 | |

| Record name | 2-Cyano-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69360-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-phenylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano N Phenylbenzene 1 Sulfonamide and Its Analogues

Direct Sulfonylation Approaches to N-Phenylsulfonamides

The creation of the N-S bond in N-phenylsulfonamides is a cornerstone of their synthesis. Various methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed and oxidative coupling techniques.

Condensation Reactions of Anilines with Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of N-phenylsulfonamides is the condensation reaction between anilines and benzenesulfonyl chlorides. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The choice of solvent is often a non-polar organic solvent like dichloromethane (B109758) or toluene. The reaction is generally carried out at room temperature or with gentle heating.

While effective, this method can be limited by the availability and stability of the requisite sulfonyl chlorides. Additionally, the use of sulfonyl chlorides can lead to the formation of potentially genotoxic byproducts, a significant concern in pharmaceutical synthesis. nih.gov

Metal-Catalyzed N-Arylation of Sulfonamides

To circumvent the limitations of the classical condensation method, significant efforts have been directed towards the development of metal-catalyzed N-arylation reactions of sulfonamides. These methods offer a more direct and often milder route to N-arylsulfonamides, avoiding the need for pre-functionalized sulfonyl chlorides.

Copper- and palladium-based catalytic systems have proven particularly effective. Copper-catalyzed N-arylation of sulfonamides with aryl halides or arylboronic acids represents a cost-effective and versatile approach. nih.govorganic-chemistry.org Recent advancements have demonstrated that the combination of copper salts with specific ligands, such as oxalamides or 4-hydroxypicolinamides, can efficiently catalyze the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov These reactions typically require temperatures around 100 °C. nih.gov Palladium-catalyzed cross-coupling reactions have also been extensively explored, offering high efficiency but often at a higher cost. researchgate.netwikipedia.org Nickel-catalyzed cross-couplings have emerged as a more economical alternative, capable of coupling sulfonamides with (hetero)aryl chlorides using specific phosphine-based ligands. researchgate.netacs.org

| Catalyst System | Coupling Partners | Key Features |

| Copper/Oxalamides | Sulfonamides + (Hetero)aryl bromides | Effective for a wide range of substrates. nih.gov |

| Copper/4-Hydroxypicolinamides | Primary sulfonamides + (Hetero)aryl chlorides | Works well for chloro-containing compounds. nih.gov |

| Palladium/Ligands | Sulfonamides + Aryl halides | High efficiency, but higher cost. researchgate.netwikipedia.org |

| Nickel/DalPhos Ligands | Sulfonamides + (Hetero)aryl chlorides | More economical alternative to palladium. researchgate.netacs.org |

Oxidative Coupling Reactions in Sulfonamide Synthesis

A more recent and environmentally benign approach to sulfonamide synthesis involves the oxidative coupling of thiols and amines. nih.govnih.govacs.org This method avoids the pre-functionalization of starting materials and generates fewer waste products. rsc.org Electrochemical methods have shown particular promise, enabling the direct coupling of thiols and amines driven by electricity, without the need for sacrificial reagents or catalysts. nih.govnih.govacs.org The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which then reacts with an electrochemically generated aminium radical to form the sulfonamide, often via sulfenamide (B3320178) and sulfinamide intermediates. nih.govrsc.org These reactions can be carried out rapidly and under mild conditions, demonstrating broad substrate scope and functional group compatibility. nih.govnih.govacs.org

Visible-light photoredox catalysis has also been successfully employed for the direct sulfonylation of anilines using sulfinate salts. rsc.orgrsc.orgnih.gov This method utilizes a photocatalyst, such as an iridium complex, to generate sulfonyl radicals from stable sulfinate salts, which then couple with aniline (B41778) derivatives. rsc.orgrsc.orgnih.gov

Introduction of the Cyano Group in Benzene (B151609) Sulfonamide Systems

The incorporation of a cyano group onto the benzene ring of a sulfonamide can be achieved through various cyanation strategies. The choice of method often depends on the existing functionalities on the aromatic ring and the desired regioselectivity.

Electrophilic Cyanation Strategies

Electrophilic cyanation involves the reaction of an electron-rich aromatic ring with an electrophilic cyanating agent. This approach is suitable when the benzene sulfonamide system possesses activating groups that direct the cyanation to the desired position. One common strategy involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safe and practical electrophilic cyanide source. nih.gov Transition-metal catalysis can be employed to facilitate the cyanation of aryl compounds with NCTS. nih.gov Another approach is the use of Grignard reagents prepared from aryl bromides, which can then react with an electrophilic cyanating agent. youtube.com

Cyano-Functionalization via Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for introducing a cyano group by displacing a suitable leaving group, such as a halogen, on the benzene ring. The classic Rosenmund-von Braun reaction, which uses copper(I) cyanide to displace an aryl halide, is a well-established method for this transformation. wikipedia.org Modern variations of this reaction utilize catalytic amounts of copper. wikipedia.org Palladium-catalyzed cyanation of aryl halides is another powerful technique, often employing potassium cyanide or zinc cyanide as the cyanide source. wikipedia.org

For the synthesis of 2-cyano-N-phenylbenzene-1-sulfonamide, a plausible route would involve the nucleophilic substitution of a halogen at the 2-position of an N-phenylbenzene-1-sulfonamide derivative with a cyanide salt, often catalyzed by a transition metal like copper or palladium. For instance, the reaction of 2-chlorophenothiazine (B30676) with cuprous cyanide has been used to prepare 2-cyanophenothiazine, a related heterocyclic structure. google.com This suggests that a similar approach could be applied to N-phenylbenzene-1-sulfonamide systems.

| Cyanation Method | Reagents | Key Features |

| Electrophilic Cyanation | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Safe and practical electrophilic cyanide source. nih.gov |

| Nucleophilic Substitution (Rosenmund-von Braun) | Copper(I) cyanide, Aryl halide | Classic method for aryl nitrile synthesis. wikipedia.org |

| Palladium-Catalyzed Cyanation | Palladium catalyst, KCN or Zn(CN)2, Aryl halide | Highly efficient and versatile. wikipedia.org |

Multi-Component Reactions for Constructing Complex Sulfonamide Architectures

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and procedural simplicity. acs.orgresearchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. acs.org

One notable example is the three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org This method is characterized by its high atom economy and stereoselectivity. acs.org Another innovative MCR involves the copper-catalyzed reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent (DES) to furnish sulfonamides. researchgate.net This one-pot synthesis is advantageous as it utilizes the by-product from the initial sulfonylation step to drive the subsequent reaction. researchgate.net

Furthermore, a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids provides a pathway to a wide range of α-arylamines with high yields and enantioselectivities. organic-chemistry.org This process is operationally simple and tolerates both air and moisture. organic-chemistry.org The catalyst-free Petasis reaction of sulfonamides, glyoxylic acid, and aryl- or alkenylboronic acids also offers a versatile route to α-amino acid derivatives. organic-chemistry.org

The development of MCRs for sulfonamide synthesis continues to be an active area of research, with a focus on creating novel, efficient, and sustainable methods for constructing these important pharmacophores.

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of sulfonamides. tandfonline.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction protocols. tandfonline.comrsc.org

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer by-products. acs.orgscribd.comresearchgate.net In the context of sulfonamide synthesis, microwave-assisted protocols have been developed to accelerate the reaction between sulfonic acids or their sodium salts and amines.

One such method employs 2,4,6-trichloro- acs.orgorganic-chemistry.orgnih.gov-triazine (TCT) as an activating agent. scribd.comresearchgate.netorganic-chemistry.org The reaction proceeds in two microwave-assisted steps: first, the sulfonic acid is activated with TCT, and second, the resulting intermediate is reacted with an amine. scribd.comorganic-chemistry.org This approach avoids the need to isolate unstable sulfonyl chlorides and demonstrates broad substrate scope, tolerating various functional groups. acs.orgorganic-chemistry.org Compared to conventional heating, microwave irradiation leads to higher yields in shorter timeframes. scribd.comorganic-chemistry.org

Another efficient microwave-assisted procedure involves the copper-catalyzed reaction of sodium sulfinates with amines in an acetonitrile-water mixture. researchgate.nettandfonline.com This method is notable for not requiring oxidants, ligands, or bases, and it provides excellent yields of sulfonamides from a diverse range of starting materials in a short reaction time. tandfonline.com

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a selection of sulfonamides, highlighting the significant rate enhancement and improved yields achieved with microwave heating.

| Entry | Sulfonic Acid | Amine | Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |

| 1 | p-Toluenesulfonic acid | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 45%, 12 h | 92%, 10 min |

| 2 | Benzenesulfonic acid | Aniline | N-Phenylbenzenesulfonamide | 40%, 12 h | 88%, 10 min |

| 3 | Methanesulfonic acid | Morpholine | 4-(Methylsulfonyl)morpholine | 35%, 12 h | 85%, 10 min |

| 4 | 2-Naphthalenesulfonic acid | Cyclohexylamine | N-Cyclohexylnaphthalene-2-sulfonamide | 50%, 12 h | 90%, 10 min |

Table compiled from data presented in supporting literature.

The elimination of volatile organic solvents is a key goal in green chemistry. rsc.org Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures.

A notable solvent-free method for sulfonamide synthesis involves a mechanochemical approach. rsc.org This one-pot, two-step procedure utilizes solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This method works well for both aromatic and aliphatic disulfides and amines. rsc.org

Another approach involves the direct reaction of N-silylamines with sulfonyl chlorides under solvent-free conditions. nih.gov This reaction proceeds efficiently to give the corresponding sulfonamides, and the trimethylsilyl (B98337) chloride by-product can be easily removed. nih.gov

The use of a catalytic amount of manganese dioxide under solvent-free and aerobic conditions enables the N-alkylation of sulfonamides with alcohols, providing a green alternative to traditional alkylation methods. organic-chemistry.org

The development of catalyst-free reactions and the use of recyclable catalysts are significant advancements in sustainable chemistry. nih.govtandfonline.com These methods reduce reliance on often toxic and expensive metal catalysts and simplify product purification.

Several catalyst-free methods for sulfonamide synthesis have been reported. One such approach involves the reaction of sulfonyl chlorides with amines in water or ethanol (B145695) at room temperature, using an excess of the amine to act as a base. tandfonline.comresearchgate.net Another green, catalyst-free method for synthesizing N-sulfonylimines involves the condensation of sulfonamides with aldehydes using neutral alumina (B75360) (Al₂O₃) as a reusable dehydrating agent. nih.govrsc.orgrsc.org Alumina's high adsorption capacity for water drives the reaction to completion, and it can be easily recovered and reused. rsc.orgrsc.org

Visible light-mediated, catalyst-free arylation of sulfonamides with boronic acids has also been developed, representing a novel protocol for the sulfonylation of boronic acids. rsc.orgnih.gov This method is characterized by its simple reaction conditions and high efficiency. rsc.orgnih.gov

In the realm of recyclable catalysts, nano-Ru/Fe₃O₄ has been shown to be an effective and magnetically separable catalyst for the direct coupling of sulfonamides and alcohols. acs.org This heterogeneous catalyst operates via a domino dehydrogenation-condensation-hydrogenation mechanism and can be easily recovered and reused multiple times without significant loss of activity. acs.org

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of sulfonamides is crucial for optimizing reaction conditions and designing new synthetic routes.

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom.

In the presence of a base, the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The base then assists in the removal of a proton from the nitrogen atom, and the chloride ion is eliminated, resulting in the formation of the sulfonamide and hydrochloric acid, which is neutralized by the base.

Recent studies have also explored the mechanism of N-sulfonylation in more detail. For instance, the reaction of N-silylamines with sulfonyl chlorides is proposed to proceed via an addition-elimination process. nih.gov

Investigations into the thermal rearrangement of aniline N-sulfamates to the corresponding para-aniline sulfonates have provided evidence for an intermolecular mechanism. nih.gov It is suggested that sulfur trioxide is released from the N-sulfamate and then participates in an electrophilic aromatic substitution reaction with the aniline. nih.gov

Furthermore, photoredox-catalyzed sulfonylations of anilines have been proposed to proceed via either an oxidative or reductive quenching cycle, depending on the specific catalyst and reactants involved. nih.gov In one plausible mechanism, the photocatalyst is excited by visible light and then oxidizes a sulfinate salt to generate a sulfonyl radical, which then reacts with the aniline. nih.gov

The study of reaction mechanisms is an ongoing endeavor, with new insights continually emerging from experimental and computational studies.

Understanding Selectivity in Cyano Group Introduction

The synthesis of 2-cyano-N-phenylbenzene-1-sulfonamide typically commences with the preparation of the N-phenylbenzene-1-sulfonamide backbone. This is often achieved through the reaction of benzenesulfonyl chloride with aniline in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or toluene. The subsequent introduction of the cyano group at the ortho position of the phenylsulfonyl ring is a more nuanced process, heavily reliant on modern catalytic methods that enable regioselective C-H bond functionalization.

Transition-metal-catalyzed C-H cyanation has emerged as a powerful tool for the synthesis of aryl nitriles. nih.govmdpi.com For substrates like N-phenylbenzene-1-sulfonamide, the sulfonamide group itself can act as a directing group, guiding the cyanation to the ortho position of the benzene ring to which it is attached. This directed approach is crucial for achieving the desired 2-cyano isomer.

Rhodium-catalyzed reactions, in particular, have shown significant promise in this area. researchgate.netnih.gov These reactions often employ user-friendly and less toxic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). researchgate.netnih.gov The general mechanism involves the coordination of the directing group (the sulfonamide) to the rhodium catalyst, which then facilitates the cleavage and subsequent cyanation of the proximal C-H bond.

The choice of catalyst, ligand, and reaction conditions plays a critical role in the efficiency and selectivity of the cyanation process. While specific data for the direct ortho-cyanation of N-phenylbenzene-1-sulfonamide is not extensively detailed in publicly available literature, analogous reactions with other aryl sulfonamides and related structures provide valuable insights into the expected reaction parameters. For instance, rhodium-catalyzed C-H cyanation reactions are often carried out at elevated temperatures in organic solvents.

The following table outlines a generalized approach for the ortho-cyanation of an N-aryl benzenesulfonamide (B165840), based on established methodologies for related compounds.

Table 1: Generalized Reaction Parameters for Ortho-Cyanation of N-Aryl Benzenesulfonamides

| Parameter | Description |

|---|---|

| Substrate | N-Aryl Benzenesulfonamide |

| Cyanating Agent | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Catalyst | Rhodium(III) complex |

| Solvent | Dichloroethane (DCE) or similar |

| Temperature | 80-120 °C |

| Additives | May include an oxidizing agent |

The electronic and steric properties of substituents on both the N-phenyl ring and the benzenesulfonyl ring can influence the regioselectivity and yield of the cyanation reaction. Electron-donating groups on the benzenesulfonyl ring can enhance the reactivity of the C-H bonds, while bulky substituents may hinder the approach of the catalytic complex, thereby affecting the outcome. The directing ability of the sulfonamide group is a key factor in achieving high ortho-selectivity, overcoming the inherent electronic biases of the aromatic ring. researchgate.net

Further research into the direct, selective cyanation of N-phenylbenzene-1-sulfonamide would be beneficial for optimizing the synthesis of the 2-cyano derivative and expanding the library of related compounds for various applications.

Advanced Spectroscopic and Structural Elucidation of 2 Cyano N Phenylbenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 2-cyano-N-phenylbenzene-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR techniques provides unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-cyano-N-phenylbenzene-1-sulfonamide is expected to display signals corresponding to the nine aromatic protons and the single sulfonamide (N-H) proton. The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the presence of two distinct phenyl rings with different substitution patterns.

The protons on the N-phenyl ring (labeled H-2' to H-6') are anticipated to appear as a set of multiplets. The protons ortho to the sulfonamide group (H-2'/H-6') would likely be in the δ 7.1-7.3 ppm range, while the meta (H-3'/H-5') and para (H-4') protons would appear in a similar region, with their exact shifts influenced by the electron-donating nature of the -NH group.

The protons on the 2-cyanobenzene ring (labeled H-3 to H-6) would be shifted further downfield due to the electron-withdrawing effects of both the sulfonyl (-SO₂) and cyano (-CN) groups. The proton ortho to the sulfonyl group and meta to the cyano group (H-6) is expected to be the most deshielded. The signals for these four protons would likely appear as a complex series of multiplets between δ 7.5 and 8.2 ppm. The sulfonamide proton (-SO₂NH-) typically appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed between δ 8.5 and 10.5 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyano-N-phenylbenzene-1-sulfonamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 8.5 - 10.5 | broad singlet |

| Aromatic H (2-cyanophenyl) | 7.5 - 8.2 | multiplet |

| Aromatic H (N-phenyl) | 7.0 - 7.4 | multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all 13 carbon atoms in the molecule. The spectrum would show 12 signals in the aromatic region (approx. δ 110-150 ppm) and one signal for the cyano carbon.

The cyano (-CN) carbon typically appears in the δ 115-120 ppm range. The carbon atom attached to the sulfonyl group (C-1) would be significantly deshielded. The carbons on the N-phenyl ring are expected in the typical aromatic region, with C-1' (attached to the nitrogen) appearing around δ 135-140 ppm. The carbons of the 2-cyanobenzene ring would have their chemical shifts influenced by both substituents. In general, aromatic carbons in sulfonamide derivatives are observed in the region between 111 and 161 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-N-phenylbenzene-1-sulfonamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | 115 - 120 |

| C-SO₂ | 140 - 145 |

| C-NH | 135 - 140 |

| Aromatic C | 115 - 140 |

| Cyano (C≡N) | 110 - 125 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Assignment

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-cyano-N-phenylbenzene-1-sulfonamide, COSY would show correlations between adjacent protons on each of the aromatic rings, allowing for the differentiation of the two separate spin systems. For example, H-3 would show a correlation to H-4, which in turn would correlate with H-5, and so on.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of each protonated aromatic carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). youtube.com This is particularly powerful for connecting different parts of the molecule. Key expected correlations would include:

The N-H proton showing correlations to the carbons of the N-phenyl ring (C-1', C-2'/C-6') and to the sulfonyl-bearing carbon (C-1) of the other ring.

Protons on the 2-cyanobenzene ring (e.g., H-3) showing correlations to the cyano carbon and the sulfonyl-bearing carbon (C-1).

Protons on the N-phenyl ring (e.g., H-2'/H-6') showing a correlation to the carbon attached to the nitrogen (C-1').

Together, these 2D techniques provide a comprehensive and definitive map of the molecular connectivity, confirming the structure of 2-cyano-N-phenylbenzene-1-sulfonamide.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-cyano-N-phenylbenzene-1-sulfonamide would exhibit several key absorption bands.

The most characteristic vibrations for the sulfonamide group (-SO₂NH-) are the asymmetric and symmetric stretching of the S=O bonds, which appear in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide group is expected as a moderate to sharp band around 3230-3270 cm⁻¹. rsc.org

Another key feature is the stretching vibration of the cyano (C≡N) group, which typically gives rise to a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. researchgate.net The spectrum would also show characteristic bands for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 2-Cyano-N-phenylbenzene-1-sulfonamide

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Sulfonamide (N-H) | Stretch | 3230 - 3270 |

| Aromatic (C-H) | Stretch | > 3000 |

| Cyano (C≡N) | Stretch | 2220 - 2260 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1310 - 1320 |

| Sulfonyl (S=O) | Symmetric Stretch | 1143 - 1155 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of 2-cyano-N-phenylbenzene-1-sulfonamide is C₁₃H₁₀N₂O₂S, corresponding to a molecular weight of 258.3 g/mol . scbt.com In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 259.

The fragmentation of aromatic sulfonamides under collision-induced dissociation is well-studied. A characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nih.gov This would result in a significant fragment ion at m/z 195 ([M+H - SO₂]⁺). Other common fragmentation pathways include the cleavage of the S-N bond and the C-S bond, leading to ions corresponding to the benzenesulfonyl cation (m/z 141), the phenylaminyl radical cation (m/z 92), or the cyanobenzenediazonium ion.

Table 4: Expected Key Ions in the Mass Spectrum of 2-Cyano-N-phenylbenzene-1-sulfonamide

| m/z | Ion Identity |

| 259 | [M+H]⁺ |

| 195 | [M+H - SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 117 | [NCC₆H₅]⁺ |

| 92 | [C₆H₅NH]⁺ |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The chromophores in 2-cyano-N-phenylbenzene-1-sulfonamide are the N-phenyl and 2-cyanobenzene ring systems. These aromatic rings contain π-electrons that can be excited by UV radiation, leading to characteristic π→π* transitions.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for 2-cyano-N-phenylbenzene-1-sulfonamide could be located. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in the solid state. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

There is no information available regarding chiral derivatives of 2-cyano-N-phenylbenzene-1-sulfonamide or any associated chiroptical spectroscopy studies. Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is employed to study the interaction of chiral molecules with polarized light, providing insights into their absolute configuration and conformational features. The absence of such data suggests that either chiral variants of this compound have not been synthesized or they have not been studied by these methods.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

To begin a computational study, the three-dimensional structure of 2-cyano-N-phenylbenzene-1-sulfonamide would be optimized to find its most stable conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. Conformational analysis would also be performed to identify other stable, low-energy isomers and the energy barriers between them. This would provide insight into the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. Analysis of the molecular orbitals would reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions. Furthermore, calculations of the charge distribution would indicate the partial charges on each atom, highlighting the polar nature of the molecule and potential sites for electrostatic interactions.

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) and Raman spectra of 2-cyano-N-phenylbenzene-1-sulfonamide. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and twisting of the chemical bonds. Comparing the calculated spectra with experimental data can help to confirm the molecule's structure and provide a detailed understanding of its vibrational properties.

NMR Chemical Shift Prediction

DFT calculations can also be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are valuable for interpreting experimental NMR spectra and can aid in the structural elucidation of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

UV-Vis Spectra Simulation (Time-Dependent DFT)

To simulate the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For 2-cyano-N-phenylbenzene-1-sulfonamide, MD simulations would be used to explore its conformational landscape more extensively than static geometry optimizations. By simulating the molecule's dynamics over nanoseconds or longer, a more realistic picture of its flexibility and the accessible conformations in different environments (e.g., in a solvent) can be obtained.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

The study of complex chemical systems, such as a drug molecule interacting with a biological target, often necessitates a multi-scale computational approach. Quantum mechanics/molecular mechanics (QM/MM) methods have emerged as a robust strategy for this purpose, seamlessly blending the accuracy of quantum mechanics for a critical region of the system with the computational efficiency of molecular mechanics for the broader environment.

In a typical QM/MM simulation of a ligand like 2-cyano-N-phenylbenzene-1-sulfonamide interacting with an enzyme, the ligand and the key amino acid residues in the active site would be treated with a quantum mechanical method, such as Density Functional Theory (DFT). This allows for a precise description of electronic effects, including bond formation and breaking, charge transfer, and polarization, which are crucial for understanding the intricacies of molecular recognition and catalysis. The remainder of the protein and the surrounding solvent molecules are then described using a classical molecular mechanics force field.

While specific QM/MM studies on 2-cyano-N-phenylbenzene-1-sulfonamide are not extensively documented in the current literature, the methodology has been widely applied to the broader class of sulfonamides to elucidate their mechanism of action. For instance, QM/MM simulations have been instrumental in understanding the inhibition of carbonic anhydrases by sulfonamides. These studies can reveal the protonation states of the sulfonamide and the zinc-coordinating residues in the active site, the precise geometry of the coordination complex, and the energetic barriers for ligand binding and unbinding.

Computational Assessment of Reactivity and Stability

The intrinsic reactivity and stability of a molecule are fundamental properties that dictate its behavior in a chemical or biological environment. Computational chemistry offers a suite of tools to probe these characteristics for 2-cyano-N-phenylbenzene-1-sulfonamide. Density Functional Theory (DFT) is a particularly powerful method for this purpose, providing insights into the electronic structure of the molecule.

A key aspect of assessing reactivity is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. For 2-cyano-N-phenylbenzene-1-sulfonamide, the electron-withdrawing nature of the cyano and sulfonyl groups would be expected to lower the energy of the LUMO, potentially making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-cyano-N-phenylbenzene-1-sulfonamide, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the cyano group, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, marking it as a hydrogen bond donor.

These computational assessments provide a theoretical framework for understanding the molecule's inherent stability and its likely points of interaction in a chemical reaction or a biological binding event.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into the structural basis of ligand-receptor interactions. For 2-cyano-N-phenylbenzene-1-sulfonamide, molecular docking can be employed to explore its potential to bind to various biological targets.

The general class of benzenesulfonamides is known to interact with a range of enzymes, most notably carbonic anhydrases, but also other targets such as cyclooxygenases (COX) and certain protein kinases. nih.gov In a molecular docking simulation, a 3D model of the target protein is used as a receptor. The 2-cyano-N-phenylbenzene-1-sulfonamide molecule is then computationally "docked" into the active site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Below is a table summarizing representative findings from molecular docking studies of benzenesulfonamide (B165840) derivatives with various protein targets. While not specific to 2-cyano-N-phenylbenzene-1-sulfonamide, this data provides a valuable framework for predicting its potential interactions.

| Target Protein | Ligand (Benzenesulfonamide Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)benzenesulfonamide | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Carbonic Anhydrase IX | 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide | -9.2 | His94, His96, His119, Thr199, Val121 |

| Cyclooxygenase-2 (COX-2) | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Celecoxib) | -11.8 | Arg120, Tyr355, Arg513 |

| Acetylcholinesterase | N-(4-chlorophenyl)-4-methylbenzenesulfonamide | -7.9 | Tyr70, Tyr121, Trp279, Phe330 |

Chemical Reactivity and Synthetic Transformations

Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents and a versatile functional group in organic synthesis. Its reactivity in 2-cyano-N-phenylbenzene-1-sulfonamide is centered around the acidic N-H proton and the potential for the nitrogen atom to act as a nucleophile or participate in cyclization reactions.

The nitrogen atom of the sulfonamide can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for modifying the compound's properties and for constructing more complex molecular architectures.

N-Alkylation: The deprotonated sulfonamide nitrogen acts as a potent nucleophile, readily attacking alkylating agents. A variety of methods have been developed for the N-alkylation of sulfonamides, which are applicable to 2-cyano-N-phenylbenzene-1-sulfonamide. These methods often employ a base to deprotonate the sulfonamide, followed by reaction with an alkyl halide or other electrophilic alkylating agent. organic-chemistry.orgnih.gov For instance, the use of alcohols as alkylating agents under manganese dioxide catalysis provides a green and efficient route to N-alkylated sulfonamides. organic-chemistry.org Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which can be particularly effective for substrates that are precursors to stable carbocations. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides This table presents general conditions for N-alkylation and N-acylation of sulfonamides, which are expected to be applicable to 2-cyano-N-phenylbenzene-1-sulfonamide based on the reactivity of analogous compounds.

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, MnO₂, solvent-free, air | N-Alkyl sulfonamide | organic-chemistry.org |

| Alkyl trichloroacetimidate, Toluene, reflux | N-Alkyl sulfonamide | nih.gov | |

| N-Acylation | Acyl chloride/anhydride (B1165640), Base (e.g., pyridine (B92270), triethylamine) | N-Acyl sulfonamide | semanticscholar.org |

| N-Acylbenzotriazole, NaH, THF | N-Acyl sulfonamide | semanticscholar.org |

The sulfonamide nitrogen of 2-cyano-N-phenylbenzene-1-sulfonamide can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov For instance, the reaction of a sulfonamide with a suitable bifunctional electrophile can lead to the formation of six-, seven-, or eight-membered rings containing an endocyclic sulfonamide fragment. mdpi.com

A general strategy involves the reaction of a molecule containing a sulfonamide with another functional group that can react intramolecularly with the sulfonamide nitrogen. For example, derivatives of 2-cyano-N-phenylbenzene-1-sulfonamide could be designed to undergo cyclization to form benzothiadiazine-like structures, which are known to possess a range of biological effects. mdpi.com

Reactions of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and participation in the formation of heterocyclic rings.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Grignard reagents and organolithium compounds are common nucleophiles that add to the nitrile carbon. libretexts.orglibretexts.org The initial product of this reaction is an imine salt, which can be hydrolyzed to a ketone. This provides a valuable method for the synthesis of ketones where the cyano group is converted into a carbonyl group. The reactivity of Grignard reagents can be influenced by steric factors and the presence of catalysts like copper salts, which can promote conjugate addition if an α,β-unsaturated system is present. stackexchange.commdpi.com

Table 2: Nucleophilic Addition to Nitriles This table illustrates the general reaction of nucleophiles with nitriles, a transformation that 2-cyano-N-phenylbenzene-1-sulfonamide is expected to undergo.

| Nucleophile | Reagents and Conditions | Intermediate Product | Final Product (after hydrolysis) | Reference |

|---|

The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is of great synthetic importance as it provides access to amines from nitriles. Common reducing agents for this purpose include lithium aluminum hydride (LAH) and catalytic hydrogenation. orgsyn.orgorganic-chemistry.orgresearchgate.net

Reduction with Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that readily converts nitriles to primary amines. orgsyn.orgorganic-chemistry.orgresearchgate.net The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. nih.gov Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has emerged as a mild and efficient alternative for the reduction of cyanoarenes to benzylamines. nih.gov

The cyano group is a key participant in the synthesis of various heterocyclic systems, including pyridines and pyrimidines. nih.govmdpi.comnih.govchemrxiv.orgmdpi.comgoogle.comnih.govresearchgate.net The electrophilic nature of the nitrile carbon and the ability of the nitrogen to act as a nucleophile after initial reactions make it a versatile synthon for heterocycle construction.

Pyridine Synthesis: Triarylpyridines bearing sulfonamide moieties have been synthesized via a one-pot reaction involving a methyl ketone with a sulfonamide moiety, an aldehyde, and ammonium (B1175870) acetate. nih.gov It is conceivable that a derivative of 2-cyano-N-phenylbenzene-1-sulfonamide could participate in similar multi-component reactions to afford functionalized pyridines. For instance, the transformation of pyridines into benzene (B151609) derivatives has been described, highlighting the versatile reactivity of pyridine systems which can be synthesized from nitrile precursors. chemrxiv.org

Reactivity of the Phenyl Ring and its Substitutions

The presence of two distinct phenyl rings—one bearing the cyano and sulfonyl groups (the benzenesulfonamide (B165840) ring) and the other attached to the sulfonamide nitrogen (the N-phenyl ring)—offers multiple sites for substitution reactions. The electronic nature of the substituents on each ring governs its reactivity towards both electrophilic and metal-catalyzed transformations.

Electrophilic aromatic substitution (EAS) on the two aromatic rings of 2-cyano-N-phenylbenzene-1-sulfonamide is heavily influenced by the directing effects of the existing substituents.

The Benzenesulfonamide Ring : This ring is substituted with a cyano group and a sulfonyl group. Both the -CN and -SO₂NHPh groups are strong electron-withdrawing groups, which deactivates the ring towards electrophilic attack. The cyano group is a meta-director, while the sulfonyl group is also primarily a meta-director. Therefore, electrophilic substitution on this ring is generally difficult and would be expected to occur at the positions meta to both substituents (C4 and C6).

The N-Phenyl Ring : This ring is attached to the sulfonamide nitrogen. The -NHSO₂- group as a whole is an ortho-, para-directing group, although it is deactivating due to the strong electron-withdrawing nature of the adjacent sulfonyl group. ncert.nic.in This is analogous to the behavior of acetanilide (B955) in Friedel-Crafts reactions, where the nitrogen's lone pair can donate into the ring, but this effect is tempered by the withdrawing acyl group. ncert.nic.in Consequently, electrophilic reactions like halogenation and nitration would be directed to the ortho and para positions of the N-phenyl ring.

Common EAS reactions include:

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are challenging on highly deactivated rings. Aniline (B41778) itself does not undergo Friedel-Crafts reactions because it forms a salt with the Lewis acid catalyst, creating a strongly deactivating group. ncert.nic.in While the sulfonamide nitrogen is less basic than a free amine, similar complications and general deactivation of the N-phenyl ring can be expected. The benzenesulfonamide ring is too deactivated for these reactions. However, Friedel-Crafts sulfonylation of arenes using sulfonyl chlorides can be catalyzed by solid acids like zeolites or metal-exchanged clays, representing an eco-friendly route to sulfones. rsc.org

Halogenation : Halogenation, for instance with N-halosuccinimides, could potentially occur on the more activated N-phenyl ring at the ortho and para positions. nih.gov

Nitration : Nitration would similarly be expected to substitute the N-phenyl ring at the ortho and para positions, assuming appropriate reaction conditions can overcome the deactivating effect of the sulfonamide group.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-cyano-N-phenylbenzene-1-sulfonamide offers several handles for such transformations. researchgate.net These reactions typically involve a palladium, nickel, or copper catalyst. mdpi.comorganic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide or pseudohalide. While the parent molecule lacks a halide, the sulfonamide group itself can be used as a coupling partner. Aryl sulfamates and other sulfonate esters are well-established as effective substitutes for aryl halides in Suzuki-Miyaura reactions. rsc.orgnih.gov It is possible to perform a three-component synthesis of sulfonamides via a palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and boronic acids. researchgate.netnih.gov This suggests that the C-S bond in the subject molecule could potentially undergo oxidative addition to a metal center, enabling coupling reactions.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgorganic-chemistry.orglibretexts.org The development of this reaction has allowed for the facile synthesis of aryl amines under milder conditions than traditional methods. wikipedia.org The scope of the reaction has been expanded to include aryl sulfonates as coupling partners, demonstrating that the C-S bond can be targeted for C-N bond formation. organic-chemistry.orgnih.gov This methodology could be applied to 2-cyano-N-phenylbenzene-1-sulfonamide, potentially at the C1 position of the benzenesulfonamide ring, to replace the sulfonyl moiety.

Heck Reaction : The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Like other cross-coupling reactions, the use of aryl sulfonates as substrates has been established. A related transformation, the Heck-Matsuda reaction, utilizes arenediazonium salts, which can be generated from aryl amines, as coupling partners, often under milder, phosphine-free conditions. wikipedia.org If the N-phenyl ring of 2-cyano-N-phenylbenzene-1-sulfonamide were functionalized with a halide or converted to a diazonium salt, it could participate in Heck-type reactions.

Utility as a Building Block in Complex Molecular Syntheses

The combination of a reactive cyano group and a sulfonamide framework makes 2-cyano-N-phenylbenzene-1-sulfonamide a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic systems and functionalized analogues.

The ortho-cyano-substituted aromatic core is a classic precursor for the synthesis of fused heterocyclic systems. Specifically, 2-aminobenzonitriles are widely used starting materials for the synthesis of quinazolines, a class of heterocycles with significant pharmacological importance. rsc.orgmdpi.comnih.govnih.gov

While 2-cyano-N-phenylbenzene-1-sulfonamide is not a primary amine, synthetic routes can be envisioned where the N-phenylsulfonamide group is either cleaved or reduced to an amino group. This transformation would yield a 2-aminobenzonitrile (B23959) derivative, which could then undergo cyclization reactions. For example, a common method involves the reaction of a 2-aminobenzonitrile with an aldehyde or its equivalent to construct the quinazoline (B50416) ring system. nih.gov Ruthenium-catalyzed tandem reactions have been developed to convert 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org The cyano group is an essential electrophilic partner in these cyclization cascades.

Furthermore, the cyano group itself can participate in cycloaddition reactions. For instance, N-cyano-N-arylbenzenesulfonamides react with sodium azide (B81097) in the presence of a zinc bromide catalyst to form N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides in excellent yields. researchgate.net This transformation converts the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

The functional groups within 2-cyano-N-phenylbenzene-1-sulfonamide provide multiple opportunities for derivatization to generate a library of analogues.

Reactions of the Cyano Group : The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also serve as an electrophilic partner in more complex transformations. For example, a related compound, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), is used as a cyanating agent in a copper-catalyzed borylation/ortho-cyanation of styrenes. umich.edu This highlights the reactivity of the N-cyano-sulfonamide moiety.

Reactions of the Sulfonamide Moiety : The sulfonamide N-H bond, if present after removal of the phenyl group, is acidic and can be alkylated or arylated. The synthesis of various N-phenylsulfonamide derivatives has been reported, indicating the robustness of this core structure for further modification. researchgate.netnih.gov The sulfonamide group itself is a key pharmacophore in many drugs, including antibacterial agents and diuretics. nih.gov While cross-reactivity is a concern with sulfonamide-containing antimicrobials, this is often linked to the N4-arylamine group, which is absent in this molecule. nih.govnih.gov

Multicomponent Reactions : The molecule's functionalities lend themselves to multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. For instance, the synthesis of highly substituted pyridines can be achieved from nitriles, among other components. chim.it The cyano group in 2-cyano-N-phenylbenzene-1-sulfonamide could potentially act as the nitrile component in such reactions, leading to novel, complex heterocyclic structures.

Mechanistic Insights into Biological Activity

Molecular Basis of Enzyme Inhibition

The core of 2-cyano-N-phenylbenzene-1-sulfonamide's potential therapeutic action lies in its ability to inhibit specific enzymes. The sulfonamide group can participate in hydrogen bonding and can coordinate with metal ions in enzyme active sites, leading to the modulation of their catalytic activity.

Carbonic Anhydrase Inhibition Mechanisms

Sulfonamides are a classic class of carbonic anhydrase inhibitors (CAIs). researchgate.netnih.gov Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation and other physiological processes. nih.govnih.gov

The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) to the Zn(II) ion in the enzyme's active site. nih.gov This sulfonamido anion acts as a mimic of the transition state of the CO₂ hydration reaction, coordinating to the zinc ion and displacing the catalytic water molecule/hydroxide ion. This interaction blocks the enzyme's catalytic activity. unifi.it The binding is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues within the active site, such as Thr199. nih.gov

Various sulfonamide derivatives show a wide range of inhibitory potencies and selectivities against different human (h) CA isoforms (e.g., hCA I, II, IX, XII). nih.govmdpi.com For instance, some benzenesulfonamides exhibit potent, low nanomolar inhibition against isoforms like hCA II and the tumor-associated hCA IX and hCA XII. nih.govcu.edu.eg The specific substituents on the benzene (B151609) ring significantly influence the binding affinity and isoform selectivity. nih.govnih.gov While no specific inhibition constants (Kᵢ) for 2-cyano-N-phenylbenzene-1-sulfonamide are reported, related cyano-substituted sulfonamides have been investigated as CAIs, suggesting this compound could also target these enzymes. unifi.it

Table 1: Carbonic Anhydrase Inhibition Data for Representative Sulfonamides This table presents data for various sulfonamide compounds to illustrate the typical range of inhibitory activity against different human carbonic anhydrase isoforms. Data for 2-cyano-N-phenylbenzene-1-sulfonamide is not currently available.

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |

|---|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | cu.edu.eg |

| 4-(3-(2-(4-benzylpiperazin-1-yl)ethyl)ureido)benzenesulfonamide | 677.4 | 6.9 | 450.5 | 89.3 | epa.gov |

| 2-(4-(4-Fluorobenzyl)piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | 110.8 | 8.3 | 105.4 | 46.8 | epa.gov |

| 4-(2-Oxo-5-bromoindolin-3-ylideneamino)benzenesulfonamide | 97.6 | 8.0 | 46.2 | 54.3 | cu.edu.eg |

Cholinesterase Inhibition

Certain sulfonamide derivatives have been identified as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbioline.org.br These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. bioline.org.brnih.gov

The inhibitory activity of sulfonamides against cholinesterases depends heavily on the nature of the substituents attached to the sulfamoyl group. researchgate.netbioline.org.br For example, studies on a series of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane showed that the presence of specific aryl groups could lead to moderate inhibition of both AChE and BChE. researchgate.net The interactions within the enzyme's active site are thought to block access for the natural substrate, acetylcholine. Although no direct data links 2-cyano-N-phenylbenzene-1-sulfonamide to cholinesterase inhibition, the general capability of the sulfonamide scaffold suggests it as a potential area of investigation. nih.gov

Kinase Inhibition (e.g., EGFR TK)

The inhibition of protein kinases is a major strategy in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. nih.govupenn.edu Several small-molecule EGFR-TK inhibitors have been developed, and some contain sulfonamide or related functionalities. nih.govresearchgate.net For instance, the compound 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide was identified as an inhibitor of EGFR tyrosine kinase with an IC₅₀ value of 22.74 nM. nih.govresearchgate.net These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing EGFR autophosphorylation and the activation of downstream signaling pathways like Ras/Raf/MAPK and PI3K/Akt. upenn.edu This blockade can inhibit cancer cell proliferation, migration, and angiogenesis. nih.govupenn.edu The potential for 2-cyano-N-phenylbenzene-1-sulfonamide to act as a kinase inhibitor would depend on how its specific structure fits into the ATP-binding pocket of enzymes like EGFR.

Interaction with Molecular Targets in Antimicrobial Contexts

The primary molecular target for 2-cyano-N-phenylbenzene-1-sulfonamide in an antimicrobial context is presumed to be dihydropteroate (B1496061) synthase (DHPS), consistent with the mechanism for all sulfonamide antibiotics. nih.gov By competitively inhibiting the PABA binding site on bacterial DHPS, the compound disrupts the folate biosynthesis pathway, which is essential for microbial survival. nih.govicm.edu.pl

In addition to DHPS, some sulfonamides have been explored for their inhibitory action against other microbial enzymes. For example, studies have investigated the inhibition of bacterial carbonic anhydrases by sulfonamides. nih.gov The β-CA from Escherichia coli (CynT2), which is essential for the microbe's growth at atmospheric CO₂ levels, was shown to be strongly inhibited by certain benzene-sulfonamides. nih.gov This suggests that sulfonamides could potentially exert antimicrobial effects by targeting enzymes other than DHPS.

Furthermore, recent strategies involve designing hybrid sulfonamide compounds to hit multiple targets. Phenyltriazole-sulfonamide hybrids, for instance, have been designed to dually target DHPS and penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), thereby inhibiting both folate synthesis and cell wall synthesis. nih.gov The inclusion of the sulfonamide pharmacophore is key to inhibiting the folate pathway in these dual-action designs. nih.gov While 2-cyano-N-phenylbenzene-1-sulfonamide is a simple sulfonamide, its structure serves as a foundation for developing more complex, multi-target antimicrobial agents.

Structural Analogies in Bacterial Metabolic Pathways

The foundational antibacterial mechanism of sulfonamides lies in their structural mimicry of para-aminobenzoic acid (PABA). nih.goveverydayhealth.com Bacteria that synthesize their own folic acid, an essential nutrient for producing nucleic acids (DNA and RNA), depend on the enzyme dihydropteroate synthase (DHPS). everydayhealth.comdrugs.com Sulfonamides act as competitive inhibitors of DHPS, binding to the enzyme's active site in place of PABA and thereby halting the folic acid synthesis pathway. everydayhealth.com This bacteriostatic action—inhibiting bacterial growth and reproduction rather than killing the cells outright—is a hallmark of the sulfonamide class. drugs.com

For 2-cyano-N-phenylbenzene-1-sulfonamide, its activity via this pathway would be influenced by its specific structure. Classic antibacterial sulfonamides require a free primary aromatic amine group (-NH2) at the para-position to effectively mimic PABA. openaccesspub.org Since 2-cyano-N-phenylbenzene-1-sulfonamide possesses a cyano group at the ortho-position and lacks the critical para-amino group, its ability to function as a direct PABA antagonist is likely diminished or altered. Its antibacterial properties, if any, may arise from alternative mechanisms.

Broad Spectrum Antimicrobial Mechanisms against Specific Strains

Historically, sulfonamide drugs have been utilized as broad-spectrum antimicrobial agents. nih.gov They have demonstrated activity against a range of bacteria, including species of Nocardia, Staphylococcus aureus, and Escherichia coli. nih.gov Their utility also extends to inhibiting certain fungi, such as Pneumocystis carinii, and protozoa like Toxoplasma. nih.gov

The specific antimicrobial spectrum of 2-cyano-N-phenylbenzene-1-sulfonamide has not been extensively documented in publicly available research. However, based on the general class, its potential activity would be screened against a panel of clinically relevant strains. The presence of the N-phenyl substituent and the ortho-cyano group would create a unique electronic and steric profile, potentially leading to a narrower or different spectrum of activity compared to traditional sulfa drugs.

Mechanisms of Anti-proliferative Effects

Derivatives of benzenesulfonamide (B165840) are actively investigated for their anti-proliferative properties against various cancer cell lines. nih.govsemanticscholar.org A primary mechanism for this activity is the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated human isoform, hCA IX. nih.govresearchgate.net Under hypoxic conditions common in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating pH, which facilitates tumor growth and metastasis. nih.gov Sulfonamides can bind to the zinc ion within the CA active site, inhibiting its enzymatic function. mdpi.com

Cellular Pathway Modulation

The anti-proliferative action of sulfonamide derivatives extends to the modulation of key cellular pathways beyond pH regulation. Research into novel sulfonamide-based compounds has identified several molecular targets.

Table 1: Potential Cellular Pathways Modulated by Sulfonamide Derivatives

| Cellular Target/Pathway | Mechanism of Action | Potential Effect | Reference(s) |

|---|---|---|---|

| Carbonic Anhydrase IX (CA IX) | Inhibition of enzymatic activity, leading to disruption of tumor pH regulation. | Reduced tumor cell proliferation and survival. | nih.govresearchgate.net |

| Tubulin Polymerization | Some related compounds (benzamides) act as antitubulin agents, disrupting microtubule dynamics. | Cell cycle arrest and induction of apoptosis. | --- |

| Apoptosis Pathways | Induction of programmed cell death in cancer cells. | Increased levels of cleaved caspases 3 and 9. | nih.gov |

For 2-cyano-N-phenylbenzene-1-sulfonamide, its most probable anti-proliferative mechanism, by analogy, would be the inhibition of carbonic anhydrases. researchgate.net Its ability to induce apoptosis or modulate the cell cycle would be dependent on its interaction with specific cellular components, which requires direct experimental validation.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of a sulfonamide is highly dependent on the nature of the substituents on the benzene ring and the sulfonamide nitrogen. Structure-activity relationship (SAR) studies provide a framework for understanding these effects. openaccesspub.org

Sulfonamide Group: A primary sulfonamide (-SO2NH2) is often crucial for potent inhibition of carbonic anhydrase, as it acts as a key zinc-binding group. nih.gov The substitution of one hydrogen with a phenyl group, as in 2-cyano-N-phenylbenzene-1-sulfonamide, creates a secondary sulfonamide, which generally results in different binding characteristics and selectivity profiles. mdpi.com

N-Substituent: The N-phenyl group contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes and access intracellular targets.

Table 2: General SAR Findings for Benzenesulfonamide Derivatives

| Structural Feature | Influence on Biological Activity | Reference(s) |

|---|---|---|

| Primary Sulfonamide (-SO2NH2) | Often essential for antibacterial (as PABA mimic) and carbonic anhydrase inhibition (as zinc binder). | openaccesspub.orgnih.gov |

| Secondary/Tertiary Sulfonamide (-SO2NHR, -SO2NR2) | Activity and target profile are significantly altered; may lose classic antibacterial/CA inhibitory action but gain others. | mdpi.com |

| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Can enhance or decrease activity depending on the target enzyme and position on the ring. | researchgate.netnih.gov |

| Lipophilic Groups (e.g., Phenyl) | Increases lipophilicity, affecting pharmacokinetics and ability to interact with hydrophobic pockets in target proteins. | auburn.edu |

Other Investigated Biological Activities (e.g., Antiviral, Anti-inflammatory, Antidiabetic)